![molecular formula C15H21NO2 B179669 cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate CAS No. 158262-07-8](/img/structure/B179669.png)
cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate
Overview
Description
Cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is a chemical compound with the molecular formula C15H21NO2 . It contains a total of 40 bonds, including 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amine .
Molecular Structure Analysis
The molecule consists of a total of 40 bonds. These include 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aliphatic ester, and 1 aliphatic secondary amine .Physical And Chemical Properties Analysis
The molecular weight of cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate is 247.33 g/mol . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were studied, showcasing hydrolysis processes and epimerization, revealing insights into structural behaviors and bonding characteristics in such compounds (Curry et al., 1993).
- Research on the kinetics and mechanism of hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid provided insights into the reaction speeds and potential intramolecular bonding, offering a comparative analysis that could inform the handling of related compounds (Capon & Page, 1971).
- Studies on the synthesis and transformations of stereoisomeric ethyl 2‐isothiocyanato‐1‐cyclopentanecarboxylates explored ring closure reactions and the differences in reactivity between cis and trans isomers, providing a foundation for understanding the chemical behavior of similar molecules (Palkó et al., 2000).
Reactions and Applications
- Investigation into the preparation of antidotes for anticholinesterase poisoning synthesized cis- and trans-2-aminocyclohexanols, illustrating the potential medical applications of such chemical processes and the specificity of isomer effects (Bannard & Parkkari, 1970).
- The synthesis of cis-2-azabicyclo[3.3.0]octane derivatives highlighted the use of diastereoselective mercury-mediated intramolecular amino-cyclization, demonstrating advanced synthetic techniques for creating functionally diverse chemical entities (Peçanha et al., 2002).
Safety and Hazards
The safety data sheet for cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate provides several precautionary statements. These include recommendations to keep the substance away from heat, sparks, open flames, and hot surfaces, and to avoid breathing dust, fume, gas, mist, vapors, or spray . It is also advised to handle the substance under inert gas and protect it from moisture .
properties
IUPAC Name |
ethyl (1R,2S)-2-(benzylamino)cyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOIBAPZYNAPG-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434217 | |
Record name | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |
CAS RN |
158262-07-8 | |
Record name | cis-Ethyl 2-(benzylamino)cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70434217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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